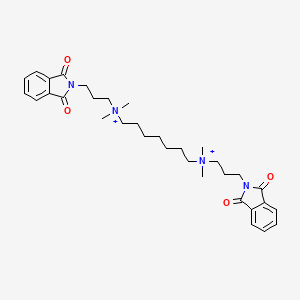

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

CAS No.: 22664-47-7

Cat. No.: VC1653859

Molecular Formula: C33H46N4O4+2

Molecular Weight: 562.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22664-47-7 |

|---|---|

| Molecular Formula | C33H46N4O4+2 |

| Molecular Weight | 562.7 g/mol |

| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)propyl-[7-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]heptyl]-dimethylazanium |

| Standard InChI | InChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2 |

| Standard InChI Key | OSALRKZRWVYPFR-UHFFFAOYSA-N |

| SMILES | C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O |

| Canonical SMILES | C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O |

Introduction

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) is a synthetic organic compound that belongs to the class of quaternary ammonium compounds. It is characterized by a heptane backbone with two dimethyl-3'-phthalimidopropylammonium groups attached, giving it a unique structure and potential biological activities. The compound's chemical formula is C₃₃H₄₆N₄O₄²⁺, and it has been studied for its pharmacological properties, particularly as a muscarinic receptor antagonist.

Biological Activity

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) exhibits significant biological activity as an antagonist of muscarinic receptors. It has been shown to inhibit atrial muscarinic receptors effectively, with a cardioselectivity factor approximately 32-fold greater than other compounds in its class . This specificity suggests potential applications in cardiovascular therapies.

Research Findings

Research indicates that this compound binds effectively to muscarinic receptors, indicating potential therapeutic uses in managing conditions associated with cholinergic dysfunctions. Studies have demonstrated that it acts as an allosteric modulator at muscarinic acetylcholine receptors, affecting the binding of orthosteric antagonists like [³H]N-methylscopolamine .

Synthesis and Applications

The synthesis of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) typically involves multi-step organic synthesis techniques. Its unique dual-phthalimide functionalization combined with the heptane backbone enhances its binding affinity for muscarinic receptors while potentially reducing off-target effects compared to other quaternary ammonium compounds.

Comparison with Similar Compounds

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) shares structural characteristics with compounds like hexamethonium and decamethonium but is distinguished by its specific dual-phthalimide functionalization.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Hexamethonium | C₁₂H₃₀N₂ | Ganglionic blocker used in hypertension treatment. |

| Decamethonium | C₂₁H₄₅N₂ | Primarily used as a neuromuscular blocker in anesthesia. |

| Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) | C₃₃H₄₆N₄O₄²⁺ | Muscarinic receptor antagonist with high cardioselectivity. |

Future Research Directions

Further studies are necessary to elucidate the full pharmacokinetics and dynamics of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium), particularly in terms of its potential therapeutic applications in cardiovascular diseases and other conditions related to cholinergic dysfunctions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume